molecular formula C13H24O3 B12653949 4-Oxotridecanoic acid CAS No. 92155-71-0

4-Oxotridecanoic acid

Cat. No.: B12653949
CAS No.: 92155-71-0
M. Wt: 228.33 g/mol
InChI Key: MFVKNKJZCSBJML-UHFFFAOYSA-N
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Description

4-Oxotridecanoic acid: is a long-chain fatty acid with the molecular formula C₁₃H₂₄O₃ It is characterized by the presence of a keto group at the fourth carbon position and a carboxylic acid group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxotridecanoic acid typically involves the oxidation of tridecanoic acid derivatives. One common method is the oxidation of 4-hydroxytridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the keto group.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the catalytic oxidation of tridecanoic acid. This process involves the use of metal catalysts, such as palladium or platinum, in the presence of oxygen. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Oxotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction of the keto group can yield 4-hydroxytridecanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols, in the presence of a base.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: 4-Hydroxytridecanoic acid.

    Substitution: Amino or alkoxy derivatives of tridecanoic acid.

Scientific Research Applications

4-Oxotridecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxotridecanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. The keto group allows it to participate in redox reactions, influencing cellular processes and metabolic pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Comparison with Similar Compounds

4-Oxotridecanoic acid can be compared with other similar compounds, such as:

    3-Oxotridecanoic acid: Similar structure but with the keto group at the third carbon position.

    4-Hydroxytridecanoic acid: Contains a hydroxyl group instead of a keto group at the fourth carbon position.

    Tridecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

92155-71-0

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

4-oxotridecanoic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16)

InChI Key

MFVKNKJZCSBJML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCC(=O)O

Origin of Product

United States

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